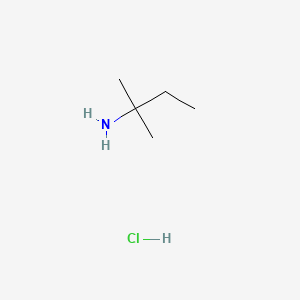

2-Butanamine, 2-methyl-, hydrochloride

Description

2-Butanamine, 2-methyl-, hydrochloride (CAS 594-39-8) is a branched primary amine salt with the molecular formula C₅H₁₃N·HCl (molecular weight: ~123.62 g/mol). Structurally, it is defined as 2-amino-2-methylbutane hydrochloride, where a methyl group is attached to the second carbon of the butanamine backbone. This compound is characterized by its primary amine group (–NH₂) bonded to a secondary carbon, forming a chiral center in its free base form.

Its physicochemical properties, such as solubility in polar solvents (e.g., water, ethanol), are inferred from analogous amine hydrochlorides .

Properties

CAS No. |

5336-21-0 |

|---|---|

Molecular Formula |

C5H14ClN |

Molecular Weight |

123.62 g/mol |

IUPAC Name |

2-methylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H13N.ClH/c1-4-5(2,3)6;/h4,6H2,1-3H3;1H |

InChI Key |

LPZRMKGBALTKKP-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)N.Cl |

Canonical SMILES |

CCC(C)(C)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers

Key Differences :

- Branching : The target compound has a methyl group on the second carbon of a four-carbon chain, while tert-butylamine hydrochloride is a tertiary amine with three methyl groups on a three-carbon backbone.

- Toxicity : tert-Butylamine hydrochloride exhibits moderate toxicity (LD₅₀ 1,750 mg/kg), whereas data for 2-methyl-2-butanamine hydrochloride is absent .

- Reactivity : Tertiary amines like tert-butylamine hydrochloride are less nucleophilic than primary amines, affecting their use in synthesis.

Stereoisomers

describes (2R)-2-Butanamine hydrochloride (CAS 31519-51-4), a stereoisomer of 2-butanamine hydrochloride. Unlike the target compound, this molecule lacks the 2-methyl substituent but features a chiral center at the second carbon.

| Property | (2R)-2-Butanamine Hydrochloride | 2-Methyl-2-Butanamine Hydrochloride |

|---|---|---|

| Molecular Formula | C₄H₁₂ClN | C₅H₁₃N·HCl |

| Stereochemistry | Defined (R-configuration) | Not explicitly reported |

| Mass | 109.597 g/mol | ~123.62 g/mol |

Substituted Derivatives

These compounds introduce aromatic or ether groups, increasing molecular weight and altering solubility .

Comparison :

- Solubility : Bulky substituents reduce water solubility but improve lipid membrane penetration.

- Toxicity : Substituted derivatives often show higher biological activity but require rigorous safety profiling (e.g., warnings in for methoxyamphetamines).

Q & A

Q. What are the recommended synthetic routes for 2-Butanamine, 2-methyl-, hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of branched aliphatic amine hydrochlorides like 2-methyl-2-butanamine hydrochloride typically involves alkylation of primary amines or reductive amination of ketones. For example:

Q. Key Variables :

- Temperature: Higher temperatures (>100°C) may lead to side reactions like over-alkylation.

- Solvent: Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require rigorous drying to avoid hydrolysis.

- Yield Optimization: Yields range from 60–85% depending on stoichiometric control of methylating agents .

Table 1 : Synthesis Optimization

| Method | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| Reductive Amination | 72 | 95% | <5% tertiary amines |

| Alkylation | 68 | 92% | 10% quaternary salts |

Q. How is the structural integrity of 2-methyl-2-butanamine hydrochloride confirmed post-synthesis?

Methodological Answer: Characterization involves:

- NMR : ¹H NMR should show a singlet for the two methyl groups on the branched carbon (δ ~1.2 ppm) and a broad peak for the NH₂⁺ group (δ ~8–10 ppm) .

- FT-IR : Absorption bands at 2500–2700 cm⁻¹ (N-H stretching in hydrochloride salts) and 1600 cm⁻¹ (C-N vibrations) .

- XRD : Crystalline structure verification to confirm ionic bonding between the amine and HCl .

Q. Common Pitfalls :

- Hygroscopicity: Sample handling under inert atmosphere (N₂ glovebox) prevents moisture absorption, which distorts spectral data .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable for ≥5 years at -20°C in sealed amber vials .

- Decomposition Risks : Exposure to moisture or light accelerates degradation into secondary amines or ketones.

- Storage Protocol : Desiccate with silica gel and avoid freeze-thaw cycles to prevent deliquescence .

Advanced Research Questions

Q. How does 2-methyl-2-butanamine hydrochloride interact with serotonin receptors, and how can contradictory data in literature be resolved?

Methodological Answer:

- Pharmacological Profiling : Radioligand binding assays (e.g., 5-HT₂A receptor) show weak affinity (IC₅₀ >10 μM), suggesting minimal serotonergic activity compared to aromatic analogs like 2-methoxyamphetamine .

- Contradiction Analysis : Discrepancies in receptor studies may arise from:

- Purity Issues : Trace solvents (e.g., DMSO) in stock solutions can interfere with assays.

- Species Variability : Rat vs. human receptor isoforms exhibit differential binding kinetics .

Table 2 : Receptor Binding Data

| Receptor Subtype | Species | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-HT₂A | Rat | 12.3 | |

| 5-HT₂A | Human | 18.7 |

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Detects impurities <0.1% (e.g., residual ketones or alkyl halides) using a C18 column and ESI+ mode .

- GC-FID : Quantifies volatile byproducts (e.g., methyl chloride) with a DB-5MS column and splitless injection .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995) and LOQ (≤0.05%) .

Q. How can computational modeling predict the biological activity of structural analogs of this compound?

Methodological Answer:

- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with pharmacokinetic properties.

- Docking Simulations : AutoDock Vina predicts binding poses in dopamine transporters (DAT), showing weaker interaction vs. amphetamines due to lack of aromatic rings .

- Limitations : Overestimation of hydrophobic interactions in aliphatic amines requires empirical validation via SPR or ITC .

Q. What strategies resolve contradictions in spectral data between experimental and theoretical predictions?

Methodological Answer:

- DFT Calculations : Gaussian 16 simulations of NMR chemical shifts identify discrepancies caused by solvent effects or proton exchange .

- Dynamic NMR : Variable-temperature ¹H NMR resolves broad peaks caused by conformational flexibility in the branched chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.